

# Technical Support Center: Tak-653 Preclinical Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tak-653  |           |
| Cat. No.:            | B8790408 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with **Tak-653** in preclinical models. The information is intended for researchers, scientists, and drug development professionals.

# **Frequently Asked Questions (FAQs)**

Q1: Has the potential for **Tak-653** to cause drug-drug interactions (DDIs) by inducing cytochrome P450 (CYP) enzymes been evaluated?

Yes, the potential of **Tak-653** to induce CYP3A, a major drug-metabolizing enzyme, has been investigated in a clinical study. The results indicate that **Tak-653** is not a CYP3A inducer.[1][2] [3] Therefore, the risk of **Tak-653** increasing the metabolism of co-administered drugs that are substrates of CYP3A is considered low.

Q2: What is the evidence that **Tak-653** is not a CYP3A inducer?

A Phase I clinical study was conducted to evaluate the effect of **Tak-653** (also known as NBI-1065845) on the pharmacokinetics of midazolam, a sensitive CYP3A substrate, and a combination oral contraceptive (ethinyl estradiol-levonorgestrel), which is also metabolized by CYP3A.[1][2][3] The study found that co-administration of **Tak-653** did not significantly alter the plasma concentrations (Cmax and AUC) of midazolam, ethinyl estradiol, or levonorgestrel. The geometric mean ratios (GMRs) for the area under the curve (AUC) were close to 1.0, with the 90% confidence intervals falling within the standard bioequivalence range of 0.80 to 1.25.[1][2]



Q3: What are the known pharmacokinetic parameters of **Tak-653** in common preclinical models?

Pharmacokinetic studies have been conducted in rats and monkeys. In rats, orally administered **Tak-653** reaches peak plasma levels between 1 and 2 hours, with a plasma half-life of approximately 1.9 hours.[1] Preclinical studies in rats have also demonstrated a wide safety margin, with a 419-fold margin for plasma Cmax and a 1017-fold margin for plasma AUC against convulsion.[4] In monkeys, an effective oral dose for cognitive enhancement has been identified as 0.06 mg/kg.[2]

# **Troubleshooting Guide**

Issue: I am designing a preclinical study and need to select a co-administered drug to test for potential interactions with **Tak-653**. Where should I start?

#### Recommendation:

Based on available clinical data, **Tak-653** does not induce CYP3A enzymes.[1][2][3] Therefore, focusing on potential interactions where **Tak-653** is the "victim" drug (i.e., its metabolism is affected by another compound) would be a logical starting point for a conservative risk assessment.

To investigate this, you would need to know the primary metabolic pathways of **Tak-653**, specifically which CYP450 enzymes are responsible for its clearance. As of the current available literature, specific in vitro metabolism studies detailing the reaction phenotyping for **Tak-653** have not been publicly released.

Suggested approach in the absence of specific metabolism data:

- Utilize broad-spectrum CYP inhibitors: In your preclinical model (e.g., rat, monkey), coadminister **Tak-653** with a cocktail of potent, broad-spectrum CYP inhibitors. This can help determine if CYP-mediated metabolism is a significant clearance pathway for **Tak-653**.
- Monitor Tak-653 plasma concentrations: A significant increase in the AUC or Cmax of Tak-653 when co-administered with a CYP inhibitor cocktail would suggest that it is indeed metabolized by one or more CYP enzymes.



• Follow up with specific inhibitors: If an interaction is observed with the cocktail, subsequent experiments can be designed using more selective inhibitors for individual CYP enzymes to identify the specific pathway(s) involved.

Issue: My in-life study shows unexpected variability in **Tak-653** plasma concentrations when co-administered with another compound. How can I investigate this?

### **Troubleshooting Steps:**

- Review the literature for the co-administered compound: Determine if the other drug is a known inhibitor or inducer of any major CYP450 enzymes. The FDA provides tables of clinically relevant CYP inhibitors and inducers.[5]
- Conduct in vitro metabolism studies:
  - Metabolic Stability: Incubate **Tak-653** with liver microsomes from the preclinical species being used (e.g., rat, monkey). This will provide an initial assessment of its metabolic clearance.
  - Reaction Phenotyping: To identify the specific CYP enzymes that metabolize **Tak-653**, perform incubations with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.
- Analyze for potential metabolite interference: Ensure that the analytical method used to
  quantify Tak-653 in plasma is specific and that metabolites of either Tak-653 or the coadministered drug are not interfering with the measurement.

# **Experimental Protocols**

Protocol: Evaluation of CYP3A4 Induction Potential in Humans (Summary of Clinical Study Design)

This section summarizes the methodology of the clinical trial that assessed the CYP3A induction potential of **Tak-653**.[1][2][3]

- Study Design: A parallel-arm, Phase I study in healthy adult volunteers.
- Treatment Arms:



- Midazolam Arm: Subjects received a single oral dose of midazolam (4 mg), a sensitive CYP3A substrate, on Day 1. From Day 5 to Day 13, subjects received daily oral doses of Tak-653. On Day 14, both Tak-653 and midazolam were co-administered. Tak-653 was continued alone on Day 15.
- Oral Contraceptive Arm: Subjects received a single oral dose of an ethinyl estradiol (0.03 mg) and levonorgestrel (0.15 mg) combination on Day 1. From Day 5 to Day 13, subjects received daily oral doses of Tak-653. On Day 14, both Tak-653 and the oral contraceptive were co-administered. Tak-653 was continued alone from Day 15 to Day 17.
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of midazolam, ethinyl estradiol, and levonorgestrel.
- Data Analysis: The pharmacokinetic parameters (Cmax and AUC) of the CYP3A substrates were compared between the treatment periods with and without Tak-653 co-administration.
   Geometric mean ratios (GMRs) and 90% confidence intervals were calculated.

## **Data Presentation**

Table 1: Effect of **Tak-653** on the Pharmacokinetics of CYP3A Substrates in Healthy Adults[1] [2][3]



| Substrate         | Parameter | Geometric<br>Mean Ratio<br>(GMR) | 90%<br>Confidence<br>Interval | Conclusion            |
|-------------------|-----------|----------------------------------|-------------------------------|-----------------------|
| Midazolam         | Cmax      | 0.94                             | 0.79 – 1.13                   | No significant effect |
| AUC₀-∞            | 0.88      | 0.78 – 0.98                      | No significant effect         |                       |
| Ethinyl Estradiol | Cmax      | 1.00                             | 0.87 – 1.15                   | No significant effect |
| AUC₀-∞            | 1.01      | 0.88 – 1.15                      | No significant effect         |                       |
| Levonorgestrel    | Cmax      | 0.99                             | 0.87 – 1.13                   | No significant effect |
| AUC₀-τ            | 0.87      | 0.78 – 0.96                      | No significant effect         |                       |

 $AUC_0-\infty$ : Area under the plasma concentration-time curve from time zero to infinity.  $AUC_0-\tau$ : Area under the plasma concentration-time curve over the dosing interval.

## **Visualizations**

Signaling Pathway and Potential for Drug Interactions

The following diagram illustrates the known signaling pathway of **Tak-653** and highlights the point at which drug metabolism, a key factor in drug-drug interactions, occurs.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. umbrellalabs.is [umbrellalabs.is]
- 2. TAK-653 Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes |
   Springer Nature Experiments [experiments.springernature.com]
- 5. bioivt.com [bioivt.com]
- To cite this document: BenchChem. [Technical Support Center: Tak-653 Preclinical Drug-Drug Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8790408#potential-drug-drug-interactions-with-tak-653-in-preclinical-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com